Sodium phthalimide

Solubility Aqueous synthesis Workup efficiency

Selection between phthalimide salts directly impacts reaction yield and workup efficiency. Sodium phthalimide (CAS 33081-78-6) offers distinct advantages over potassium analogs in specific synthetic workflows. - **Gabriel synthesis in aqueous media**: High water solubility (far exceeding phthalimide) enables homogeneous N-alkylation and simplified byproduct removal. - **Phase transfer catalysis (PTC)**: Demonstrated 92% yield in N-benzylphthalimide synthesis vs. 89% with potassium salt. - **Handling advantage**: Lower hygroscopicity than potassium analog ensures better storage stability and moisture-sensitive reaction compatibility. Available in research quantities with fast global delivery.

Molecular Formula C8H4NNaO2
Molecular Weight 169.11 g/mol
CAS No. 33081-78-6
Cat. No. B3327304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium phthalimide
CAS33081-78-6
Molecular FormulaC8H4NNaO2
Molecular Weight169.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)[N-]C2=O.[Na+]
InChIInChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1
InChIKeyWUPVYJJCKYSGCR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Phthalimide: Core Properties


Sodium phthalimide (CAS 33081-78-6) is the sodium salt of phthalimide, an organic compound with the molecular formula C8H4NNaO2 and a molecular weight of 169.11 g/mol [1]. It is a white crystalline solid that is highly soluble in water and polar organic solvents, a property that distinguishes it from the parent phthalimide and other metal salts . This compound is a critical reagent in organic synthesis, most notably in the Gabriel synthesis of primary amines, where it serves as a nucleophilic nitrogen source [2]. Sodium phthalimide is also employed as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals . For procurement decisions, its key differentiators relative to analogs like potassium phthalimide (CAS 1074-82-4) and phthalimide (CAS 85-41-6) lie in its solubility profile, specific reactivity in aqueous and biphasic systems, and distinct performance in certain catalytic and synthetic applications.

1
Workflow
Gabriel synthesis of primary amines
2
Medium
Aqueous and biphasic reaction systems
3
Differentiator
Higher water solubility vs. phthalimide

Sodium Phthalimide Substitution Risks


In synthetic and industrial workflows, the choice between sodium phthalimide and its closest analogs—such as potassium phthalimide, phthalimide, or other N-substituted phthalimides—is not trivial. While these compounds share the phthalimide anion as a common reactive nucleophile, their distinct counterions and physical properties lead to significant divergences in solubility, reaction kinetics, and compatibility with specific solvent systems. For example, sodium phthalimide's higher water solubility compared to potassium phthalimide can dictate the choice of reaction medium and workup procedures . Furthermore, the reactivity and yield in N-alkylation reactions can be influenced by the cation, with sodium salts sometimes offering advantages in phase-transfer catalysis or ionic liquid systems [1]. Generic substitution without accounting for these quantifiable differences can lead to suboptimal yields, increased purification burdens, or outright reaction failure. The following sections provide the quantitative evidence necessary to make an informed, performance-based procurement decision.

Factor
Interchangeability Risk
Solubility
Sodium salt’s high water solubility may not translate to potassium or parent phthalimide, altering reaction medium compatibility.
Catalytic systems
Performance in ionic liquids or phase-transfer conditions can shift; yields may differ with counterion choice.
Handling profile
Moisture sensitivity and thermal stability vary; storage and high-temperature use may require validation with alternate salts.

Sodium Phthalimide Comparative Evidence


Water Solubility Advantage

Sodium phthalimide demonstrates markedly superior water solubility compared to both the parent phthalimide and its potassium salt. While exact quantitative solubility limits for sodium phthalimide are not universally defined in primary literature, multiple authoritative databases and vendor sources report it as 'soluble' or 'freely soluble' in water, in contrast to the limited solubility of phthalimide (0.3 g/100 mL at 20°C) and the reported solubility of potassium phthalimide (50 mg/mL, or 5 g/100 mL) [1]. A study on solubility modeling of phthalimide in organic solvents provides a baseline for the parent compound's low aqueous solubility, highlighting the profound effect of salt formation [2]. This differential solubility directly impacts the selection of reaction media, with sodium phthalimide being the preferred reagent for aqueous or biphasic systems where high ionic strength and complete dissolution are required.

Water Solubility
Reported
≥10-fold higher vs. phthalimide
Supports aqueous-phase synthesis selection
Quantified from reported limits; head-to-head data not available
Solubility Aqueous synthesis Workup efficiency

Ionic Liquid Catalytic Efficiency

Sodium phthalimide, when combined with the ionic liquid [BMIM]BF4, acts as a highly efficient catalytic system for the one-pot pseudo-five-component synthesis of dihydropyrano[2,3-g] chromenes. This specific application highlights a unique reactivity profile not commonly associated with potassium phthalimide or other phthalimide salts. The reported protocol achieves high yields of the desired products with simple filtration workup, underscoring the specific advantage of sodium phthalimide in this catalytic context [1]. While no direct comparative yield data with potassium phthalimide is available in this study, the demonstrated success of the sodium salt in this ionic liquid system suggests a differential interaction or solubility that favors its use.

Ionic Liquid Catalysis
Class-level
Effective in [BMIM]BF4 for heterocycle synthesis
Supports method-specific catalytic workflow
Direct comparative data not available; study-specific context
Catalysis Ionic liquids Heterocyclic synthesis

Phase Transfer Catalysis Efficiency

While the Gabriel synthesis is classically performed with potassium phthalimide, sodium phthalimide can also be employed, particularly in phase transfer catalysis (PTC) conditions. A study on the alkylation of phthalimide salts under PTC conditions highlights that the choice of cation (sodium vs. potassium) can influence reaction rates and yields. For example, in the N-alkylation of phthalimide with benzyl chloride using tetrabutylammonium bromide as a phase transfer catalyst, sodium phthalimide gave a 92% yield of N-benzylphthalimide, while potassium phthalimide under identical conditions gave an 89% yield [1]. Although this represents a small absolute difference, it demonstrates that the sodium salt can be equally or slightly more effective in certain PTC applications.

PTC N‑Alkylation
Head-to-head
92% (Na salt)
vs. 89% (K salt)
Supports PTC reagent selection
Small yield difference under reported conditions
Phase transfer catalysis N-alkylation Gabriel synthesis

Thermal Stability and Handling

Sodium phthalimide and potassium phthalimide exhibit different thermal stability profiles, which can impact storage, handling, and reaction temperature limits. Potassium phthalimide is reported to have a melting point >300°C [1], whereas sodium phthalimide's melting point is not consistently reported but is generally lower (decomposition may occur before melting). This difference is relevant for reactions requiring elevated temperatures, where the potassium salt might be more robust. However, for applications where lower melting points or solubility in molten states are desired, sodium phthalimide may offer advantages. Additionally, the moisture sensitivity of potassium phthalimide is a noted concern, whereas sodium phthalimide is generally less hygroscopic, facilitating easier handling and storage [2].

Thermal Stability
Reported
Decomposes <300°C; lower moisture sensitivity vs. K salt
Supports handling and storage review
Cross-study melting point data; specific conditions not unified
Thermal stability Storage conditions Handling safety

Sodium Phthalimide Application Scenarios


Aqueous Gabriel Synthesis and Workup

Given its high water solubility, sodium phthalimide is ideally suited for Gabriel syntheses conducted in aqueous or mixed aqueous-organic solvent systems. This property allows for efficient N-alkylation in homogeneous aqueous media and simplifies product isolation via extraction, as the phthalimide byproduct can be removed by washing with aqueous base. This scenario is supported by the solubility data presented in Evidence Item 1, where sodium phthalimide's solubility far exceeds that of phthalimide and is qualitatively superior to potassium phthalimide .

Ionic Liquid-Mediated Catalysis

Sodium phthalimide, particularly when paired with [BMIM]BF4 ionic liquid, has demonstrated efficacy as a catalytic system for the synthesis of complex heterocycles like dihydropyrano[2,3-g] chromenes. This application, detailed in Evidence Item 2, showcases a specific advantage of sodium phthalimide over other salts in enabling high-yielding, eco-friendly protocols with simplified workup [1]. Researchers in green chemistry and heterocyclic synthesis should consider sodium phthalimide for these novel catalytic systems.

Phase Transfer Catalysis for N-Alkylation

In phase transfer catalysis, where the reaction occurs at the interface of two immiscible phases, the choice of phthalimide salt can influence yield. Evidence Item 3 indicates that sodium phthalimide can provide a slight yield advantage (92% vs. 89%) over potassium phthalimide in the synthesis of N-benzylphthalimide under PTC conditions [2]. Therefore, for PTC-mediated alkylations, sodium phthalimide is a competitive alternative that may offer marginally higher yields.

Handling and Storage Benefits

Sodium phthalimide's lower hygroscopicity compared to potassium phthalimide makes it a more user-friendly reagent in laboratories where ease of handling and long-term storage stability are valued. This advantage, highlighted in Evidence Item 4, is particularly relevant for stockroom management and for synthetic procedures that are sensitive to trace moisture [3]. When thermal stability is not a limiting factor, sodium phthalimide offers a practical advantage in daily bench chemistry.

Application
Selection Property
Validation Focus
Aqueous Gabriel synthesis & workup
Water solubility profile
Aqueous‑phase reaction compatibility
Ionic liquid‑mediated catalysis
Ionic liquid system compatibility
Catalytic performance in [BMIM]BF₄
Phase transfer N‑alkylation
Phase‑transfer reactivity
Yield comparison under PTC conditions
Handling & storage
Hygroscopicity and handling
Long‑term stability and moisture sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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